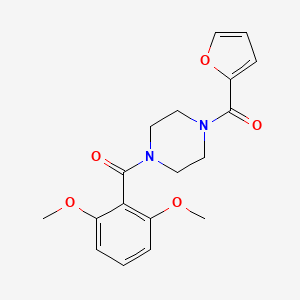![molecular formula C13H18N2O3 B5601836 N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B5601836.png)
N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide" is a chemical structure that implies potential biological activity. While direct studies on this exact compound are scarce, related research on piperidine derivatives and furamide analogs suggests their significance in medicinal chemistry, particularly in targeting neurological disorders such as Alzheimer's disease and exhibiting anti-acetylcholinesterase activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including the formation of piperazine or piperidine derivatives with various functional groups to enhance biological activity. For instance, Hussain et al. (2016) synthesized a series of benzamides with potential therapeutic applications for Alzheimer’s disease, emphasizing the role of structural modifications in enhancing enzyme inhibition activity (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is confirmed through spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. These methods validate the presence of intended functional groups and the overall structure, which is crucial for their biological activity.
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, reflecting their versatile chemical properties. For example, reactions involving piperidine derivatives can lead to the synthesis of potent inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease therapy (Sugimoto et al., 1990).
Applications De Recherche Scientifique
Alzheimer's Disease Therapeutic Potential
A study synthesized a new series of benzamides, showing that one compound exhibited significant enzyme inhibition activity against butyrylcholinesterase, suggesting potential therapeutic applications for Alzheimer’s disease. This highlights the role of similar compounds in developing treatments for neurodegenerative disorders (Hussain et al., 2016).
Anti-Acetylcholinesterase Activity
Another research effort focused on synthesizing 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity. A derivative was found to be a potent inhibitor, showcasing the compound's relevance in developing antidementia agents (Sugimoto et al., 1990).
Neuroinflammation Imaging
[11C]CPPC, a PET radiotracer specific for the CSF1R microglia marker, was developed for imaging reactive microglia and neuroinflammation in vivo. This compound's use in PET imaging underscores its importance in studying neuroinflammatory conditions and developing related therapeutics (Horti et al., 2019).
Organic Ligands with Furan Ring
The synthesis and characterization of furan ring-containing organic ligands, and their transition metal complexes, have been explored for their chelating properties and antimicrobial activity. This research demonstrates the compound's utility in materials science and antimicrobial studies (Patel, 2020).
Energetic Materials Development
A design strategy incorporating diverse N-O building blocks, including 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, was reported for high-performance energetic materials. These compounds exhibit high density and excellent detonation properties, highlighting their potential applications in energetic materials (Zhang & Shreeve, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(13(17)15-7-3-2-4-8-15)14-12(16)11-6-5-9-18-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHNVNXEQQUBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5601765.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5601789.png)
![4-[(4-chlorophenoxy)acetyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601795.png)

![2-(isobutylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5601808.png)
![N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5601811.png)
![5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole](/img/structure/B5601847.png)

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)
![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)